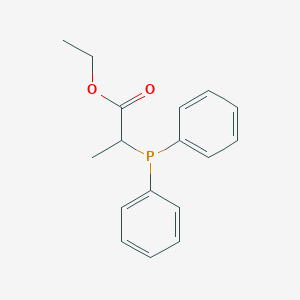![molecular formula C18H9Cl10NO2 B14298765 Morpholine, 4-[bis(pentachlorophenyl)acetyl]- CAS No. 112312-92-2](/img/structure/B14298765.png)
Morpholine, 4-[bis(pentachlorophenyl)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is a complex organic compound that features a morpholine ring substituted with a bis(pentachlorophenyl)acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- typically involves the reaction of morpholine with bis(pentachlorophenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the bis(pentachlorophenyl)acetyl group.
4-Acetylmorpholine: A related compound with an acetyl group instead of the bis(pentachlorophenyl)acetyl group.
Uniqueness
Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is unique due to the presence of the bis(pentachlorophenyl)acetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler analogs.
Propriétés
Numéro CAS |
112312-92-2 |
|---|---|
Formule moléculaire |
C18H9Cl10NO2 |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2,2-bis(2,3,4,5,6-pentachlorophenyl)ethanone |
InChI |
InChI=1S/C18H9Cl10NO2/c19-8-6(9(20)13(24)16(27)12(8)23)5(18(30)29-1-3-31-4-2-29)7-10(21)14(25)17(28)15(26)11(7)22/h5H,1-4H2 |
Clé InChI |
PDDPVPXGOOVOEI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


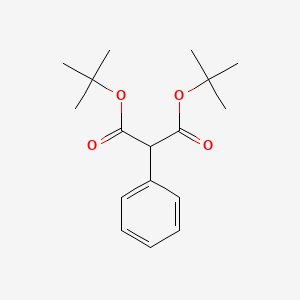
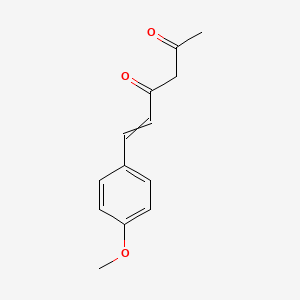
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)

![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
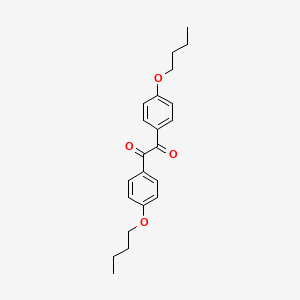
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
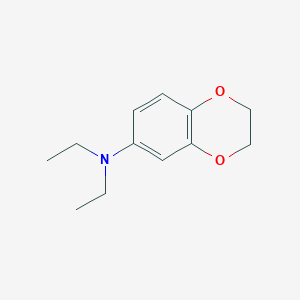
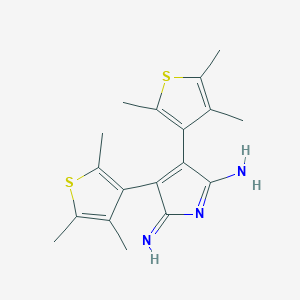

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
